3-Amino-N-(2-fluoro-ethyl)-benzamide
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Overview
Description
3-Amino-N-(2-fluoro-ethyl)-benzamide is an organic compound characterized by the presence of an amino group, a fluoroethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-fluoro-ethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzamide and 2-fluoroethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Procedure: Benzamide is reacted with 2-fluoroethylamine under anhydrous conditions, typically in a solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Parameters: Fine-tuning temperature, pressure, and solvent systems to maximize production rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-fluoro-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of suitable solvents and catalysts.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary and secondary amines.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(2-fluoro-ethyl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism by which 3-Amino-N-(2-fluoro-ethyl)-benzamide exerts its effects depends on its interaction with molecular targets. For instance:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-ethyl-benzamide: Lacks the fluoroethyl group, which may alter its reactivity and biological activity.
3-Amino-N-(2-chloro-ethyl)-benzamide: Contains a chloroethyl group instead of a fluoroethyl group, potentially leading to different chemical and biological properties.
Uniqueness
3-Amino-N-(2-fluoro-ethyl)-benzamide is unique due to the presence of the fluoroethyl group, which can enhance its stability and reactivity compared to non-fluorinated analogs. This fluorine atom can also influence the compound’s lipophilicity and ability to interact with biological targets.
Properties
IUPAC Name |
3-amino-N-(2-fluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-4-5-12-9(13)7-2-1-3-8(11)6-7/h1-3,6H,4-5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGNSHCZDOWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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